![molecular formula C14H14N4O2 B14310579 1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 113398-30-4](/img/structure/B14310579.png)
1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures containing nitrogen atoms at specific positions, which contribute to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5,6-tetramethylbenzene-1,3-diamine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
科学研究应用
1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Pteridine: The parent structure of the compound, with similar heterocyclic properties.
Tetrahydrobiopterin: A reduced form of pteridine, involved in various enzymatic reactions.
Lumazine: Another pteridine derivative with distinct photochemical properties.
Uniqueness
1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tetramethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
113398-30-4 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC 名称 |
1,3,8,9-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-6-9-10(8(7)2)16-12-11(15-9)13(19)18(4)14(20)17(12)3/h5-6H,1-4H3 |
InChI 键 |
ZCPPTIRQBFYXLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C3C(=N2)N(C(=O)N(C3=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
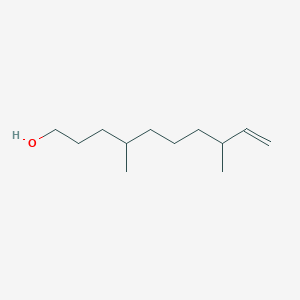
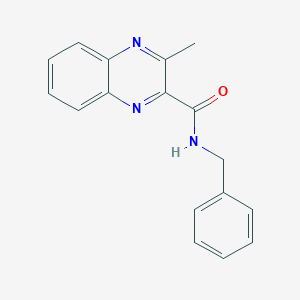

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
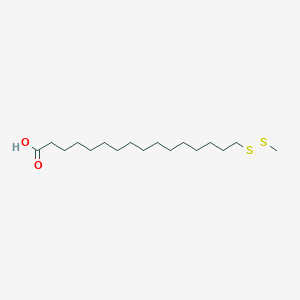
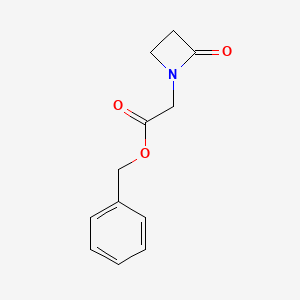



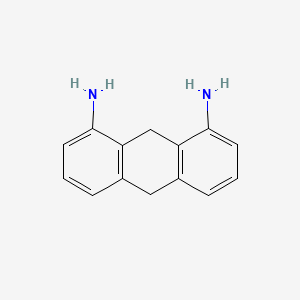
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
